ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate
Overview
Description
ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate is an organic compound that features a cyclopropane ring, a hydroxy group, and a phenoxy group attached to an acetic acid ethyl ester backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through the reaction of an alkene with a carbene precursor under specific conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using a suitable phenol derivative.
Esterification: The final step involves the esterification of the acetic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of (2-Cyclopropanecarbonyl-3-oxo-phenoxy)-acetic acid ethyl ester.
Reduction: Formation of (2-Cyclopropanecarbonyl-3-hydroxy-phenoxy)-ethanol.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate involves its interaction with specific molecular targets. The hydroxy and phenoxy groups may participate in hydrogen bonding and hydrophobic interactions with proteins or enzymes, influencing their activity and function. The cyclopropane ring may also contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
(2-Cyclopropanecarbonyl-3-hydroxy-phenoxy)-acetic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
(2-Cyclopropanecarbonyl-3-hydroxy-phenoxy)-propionic acid: Similar structure but with a propionic acid group instead of an acetic acid ester.
Uniqueness
ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ester group allows for easy modification, and the presence of the cyclopropane ring adds to its stability and reactivity.
Properties
Molecular Formula |
C14H16O5 |
---|---|
Molecular Weight |
264.27 g/mol |
IUPAC Name |
ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate |
InChI |
InChI=1S/C14H16O5/c1-2-18-12(16)8-19-11-5-3-4-10(15)13(11)14(17)9-6-7-9/h3-5,9,15H,2,6-8H2,1H3 |
InChI Key |
YWKCKQPLXSKJAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=CC(=C1C(=O)C2CC2)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.